molecular formula C19H15N5O2S3 B2492703 N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-54-9

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2492703
CAS RN: 1021107-54-9
M. Wt: 441.54
InChI Key: YDHNAVDYHVMLLG-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals that exhibit significant biological and chemical properties due to their complex molecular structure. Such compounds, including thiophene derivatives, have been synthesized and analyzed for various applications, focusing on their potential biological activities and chemical behaviors.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves initial reactions with different organic reagents. For example, Amr et al. (2010) reported the synthesis of novel thiophene derivatives through reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents, confirmed by IR, 1H NMR, MS spectral data, and elemental analysis (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the target compound, can be elucidated using spectroscopic methods such as X-ray diffraction, as demonstrated by the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity :

  • Research has shown that thioureas and thioamides can add to specific positions on dimethyl hex-2-en-4-yne-1,6-dioate, often followed by cyclisation to give γ-lactams. This suggests that compounds with thioamide groups might be useful in synthetic organic chemistry for creating complex heterocyclic structures (Acheson & Wallis, 1982).
  • The utility of 2‐aminothiophene‐3‐carboxamide in synthesizing thienopyridines and -pyrimidines highlights the compound's potential in the synthesis of novel heterocyclic compounds, which are often of interest in drug discovery and materials science (Mohareb et al., 2003).

Drug Discovery and Biological Applications :

  • The discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates the potential for compounds with similar structural features to be developed as anticancer agents, showing significant activity against cancer cell lines (Gad et al., 2020).
  • A study on the development of a scalable synthesis for VEGFR inhibitor AG-28262, featuring similar heterocyclic components, underlines the relevance of these compounds in the development of therapeutics targeting specific biological pathways (Scott et al., 2006).

Environmental Applications :

  • The removal of Cd2+ and Zn2+ from industrial wastes using novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent demonstrates the potential application of similar compounds in environmental remediation and pollution control (Zargoosh et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some benzothiazole derivatives have been found to have anti-inflammatory activity by inhibiting cyclooxygenase .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. It could also involve investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S3/c1-11-4-5-12-14(9-11)29-19(20-12)22-16(25)10-28-17-7-6-15(23-24-17)21-18(26)13-3-2-8-27-13/h2-9H,10H2,1H3,(H,20,22,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNAVDYHVMLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

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